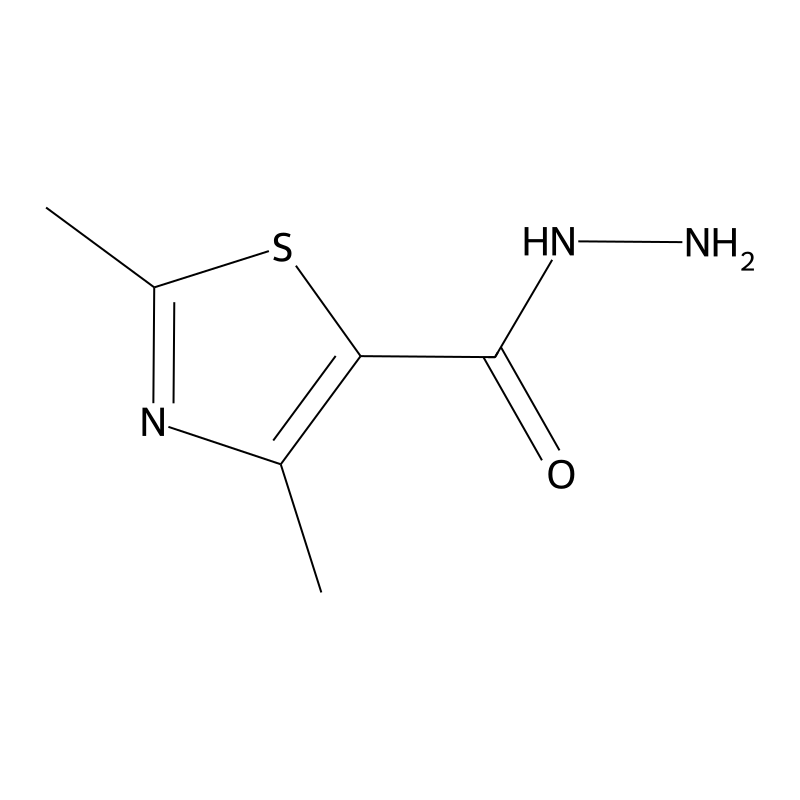2,4-Dimethylthiazole-5-carbohydrazide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Thiazole derivatives have been found to have diverse biological activities . They have been used in the development of various drugs with significant antimicrobial activity , and some have shown anticancer activity against specific cell lines .
- Thiazole derivatives have been synthesized to obtain substances with significant antimicrobial activity .
Antimicrobial Drugs
Anticancer Drugs
- Thiazole derivatives can be used as flavoring agents . They have been noted to have a coffee type odor and flavor .
Flavoring Agents
Antitumor Activity
- Thiazole derivatives have been found to have antioxidant, analgesic, and anti-inflammatory activities .
Antioxidant, Analgesic, and Anti-inflammatory Drugs
Non-steroidal Drug for Joint and Muscular Discomforts
2,4-Dimethylthiazole-5-carbohydrazide is a derivative of thiazole, specifically featuring a hydrazide functional group. Its molecular formula is C6H10N4OS, and it has a molecular weight of approximately 174.24 g/mol. The compound is recognized for its distinctive thiazole ring, which contributes to its chemical reactivity and biological activity.
The reactivity of 2,4-dimethylthiazole-5-carbohydrazide is influenced by the presence of the thiazole ring and the hydrazide group. Common reactions include:
- Hydrazone Formation: The hydrazide can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
- Nucleophilic Substitution: The nitrogen atoms in the hydrazide can participate in nucleophilic substitution reactions, allowing for further functionalization.
- Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic substitution reactions, though activating groups may be required for significant reactivity .
Research indicates that compounds containing thiazole rings, including 2,4-dimethylthiazole-5-carbohydrazide, exhibit various biological activities. These may include:
- Antimicrobial Properties: Thiazoles are known for their potential as antimicrobial agents against bacteria and fungi.
- Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro.
- Anti-inflammatory Effects: Certain studies suggest that thiazole derivatives may possess anti-inflammatory properties .
Synthesis of 2,4-dimethylthiazole-5-carbohydrazide can be accomplished through several methods:
- Condensation Reactions: A common method involves the reaction of 2,4-dimethylthiazole with hydrazine or its derivatives under acidic conditions.
- Thiazole Derivatives: Starting from commercially available thiazole derivatives, functionalization through hydrazinolysis can yield the desired carbohydrazide .
- Multi-step Synthesis: More complex synthetic routes may involve multiple steps starting from simpler thiazole compounds followed by hydrazine treatment .
2,4-Dimethylthiazole-5-carbohydrazide finds applications in various fields:
- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or cancer.
- Agricultural Chemicals: Its antimicrobial properties could be harnessed in developing agricultural fungicides or bactericides.
- Organic Synthesis: As an intermediate in organic synthesis, it can facilitate the creation of more complex molecules .
Studies investigating the interactions of 2,4-dimethylthiazole-5-carbohydrazide with biological systems have highlighted:
- Enzyme Inhibition: The compound may inhibit specific enzymes linked to disease pathways, although detailed mechanisms require further exploration.
- Receptor Binding: Preliminary data suggest potential interactions with cellular receptors that could mediate its biological effects.
Several compounds share structural similarities with 2,4-dimethylthiazole-5-carbohydrazide. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Methylthiazole | Thiazole ring with one methyl group | Lower molecular weight; less complex reactivity |
| Benzothiazole | Thiazole fused with a benzene ring | Exhibits distinct electronic properties |
| 2-Aminothiazole | Thiazole with an amino group | Enhanced nucleophilicity due to amino group |
| 4-Methylthiazole | Similar to 2-methyl but with a different position | Varying reactivity patterns due to methyl position |
Each of these compounds possesses unique characteristics that differentiate them from 2,4-dimethylthiazole-5-carbohydrazide while retaining similar thiazole-based frameworks. Their varying substituents lead to diverse chemical behaviors and potential applications in medicinal chemistry and materials science.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








